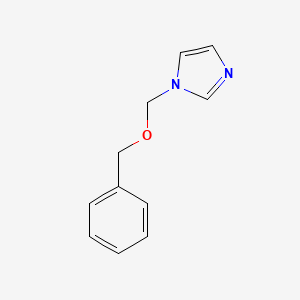

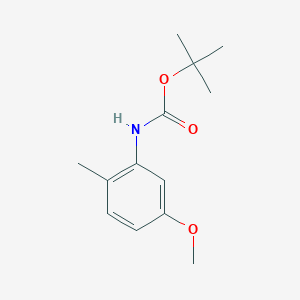

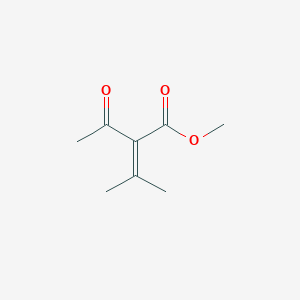

![molecular formula C21H44N2O B8685042 N-[3-(dimethylamino)propyl]hexadecan-1-amide CAS No. 39669-97-1](/img/structure/B8685042.png)

N-[3-(dimethylamino)propyl]hexadecan-1-amide

概要

説明

N-[3-(dimethylamino)propyl]hexadecan-1-amide is a compound that serves as an important intermediate in the synthesis of amphoteric and quaternary ammonium surfactants. These surfactants are widely used in household and personal care products, such as softeners, conditioners, disinfectants, and hair masks .

準備方法

N-[3-(dimethylamino)propyl]hexadecan-1-amide can be synthesized by reacting palmitic acid with dimethylaminopropylamine (DMAPA). The reaction is typically carried out in a simple calorimeter at elevated temperatures, such as 373.15 K, to ensure a significant extent of reaction . The reagents are often diluted with acetone to facilitate the reaction, and the extent of the reaction can be determined using gas chromatography .

化学反応の分析

N-[3-(dimethylamino)propyl]hexadecan-1-amide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Substitution: Substitution reactions involving this compound typically involve the replacement of functional groups with other substituents.

科学的研究の応用

N-[3-(dimethylamino)propyl]hexadecan-1-amide has a wide range of scientific research applications:

Biology: The compound’s amphoteric nature makes it useful in biological studies, particularly in the study of cell membranes and interactions with other biomolecules.

作用機序

The mechanism of action of N-[3-(dimethylamino)propyl]hexadecan-1-amide involves its interaction with various molecular targets and pathways. As an amphoteric surfactant, it can interact with both anionic and cationic species, facilitating the formation of micelles and other structures. This property is particularly useful in reducing the micelle concentration in formulations, thereby providing mildness to the eye and skin .

類似化合物との比較

N-[3-(dimethylamino)propyl]hexadecan-1-amide can be compared with other similar compounds, such as:

Hexadecanamide: A simpler amide without the dimethylamino propyl group, used in different applications.

N-(3-(dimethylamino)propyl)amide: Similar in structure but with different chain lengths and properties.

Quaternary ammonium surfactants: These compounds have a permanent positive charge and are used in similar applications but can cause skin irritation.

This compound stands out due to its amphoteric nature, which provides compatibility with both anionic and cationic surfactants, making it a versatile and valuable compound in various applications .

特性

CAS番号 |

39669-97-1 |

|---|---|

分子式 |

C21H44N2O |

分子量 |

340.6 g/mol |

IUPAC名 |

N-[3-(dimethylamino)propyl]hexadecanamide |

InChI |

InChI=1S/C21H44N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23(2)3/h4-20H2,1-3H3,(H,22,24) |

InChIキー |

BDHJUCZXTYXGCZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCN(C)C |

物理的記述 |

Liquid |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Ethylenedioxybicyclo[3.3.1]nonan-2-one](/img/structure/B8684968.png)